molecular formula C14H18N2O3 B14151182 N-(cyclopentylideneamino)-3,4-dimethoxybenzamide CAS No. 475395-92-7

N-(cyclopentylideneamino)-3,4-dimethoxybenzamide

Cat. No.: B14151182
CAS No.: 475395-92-7
M. Wt: 262.30 g/mol
InChI Key: XMDROOYANQVMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopentylideneamino)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclopentylideneamino group attached to a 3,4-dimethoxybenzamide moiety. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopentylideneamino)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylideneamino)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(cyclopentylideneamino)-3,4-dimethoxybenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(cyclopentylideneamino)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylideneamino)-3,4-dimethoxybenzamide
  • N-(cyclopropylideneamino)-3,4-dimethoxybenzamide
  • N-(cyclobutylideneamino)-3,4-dimethoxybenzamide

Uniqueness

N-(cyclopentylideneamino)-3,4-dimethoxybenzamide is unique due to its specific cyclopentylideneamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

475395-92-7

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

N-(cyclopentylideneamino)-3,4-dimethoxybenzamide

InChI

InChI=1S/C14H18N2O3/c1-18-12-8-7-10(9-13(12)19-2)14(17)16-15-11-5-3-4-6-11/h7-9H,3-6H2,1-2H3,(H,16,17)

InChI Key

XMDROOYANQVMHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=C2CCCC2)OC

solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.